molecular formula C10H9F2NO B13689934 1-(3,4-Difluorophenyl)pyrrolidin-2-one

1-(3,4-Difluorophenyl)pyrrolidin-2-one

Cat. No.: B13689934
M. Wt: 197.18 g/mol
InChI Key: XGRAXZLWBBMSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)pyrrolidin-2-one is a high-purity chemical compound with the molecular formula C11H11F2NO . It features a pyrrolidin-2-one core substituted with a 3,4-difluorophenyl group, a structure of significant interest in medicinal chemistry and drug discovery. The pyrrolidin-2-one scaffold is a privileged structure found in many biologically active molecules. Incorporating fluorine atoms, as in the 3,4-difluorophenyl moiety, is a common strategy in drug design. Fluorine can influence the molecule's electronic properties, metabolic stability, and its ability to form hydrogen bonds with biological targets . This makes this compound a valuable building block for developing novel therapeutic agents and research probes. While specific biological data for this exact compound is limited in the public domain, closely related 1-(difluorophenyl)-5-oxopyrrolidine derivatives have demonstrated promising anticancer properties in scientific studies. Research on similar structures has shown cytotoxic effects against aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) . Furthermore, the pyrrolidinone structure is a key component of potent ligands for the Synaptic Vesicle Protein 2A (SV2A) , a target for neuroimaging and the treatment of neurological disorders . This suggests potential applications in developing central nervous system (CNS) targeted therapies or imaging agents. Researchers can utilize this compound as a versatile synthetic intermediate for further chemical functionalization or as a standard in analytical studies. Please note: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

1-(3,4-difluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9F2NO/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2

InChI Key

XGRAXZLWBBMSJU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to Pyrrolidin-2-one Derivatives

The construction of the pyrrolidin-2-one (also known as γ-lactam) ring can be achieved through a variety of synthetic strategies. These methods offer access to a diverse range of substituted derivatives, allowing for the fine-tuning of their chemical and biological properties.

Lactamization Reactions for Pyrrolidin-2-one Ring Formation

Lactamization, the intramolecular cyclization of an amino acid or its derivative, is a fundamental and widely employed method for the synthesis of pyrrolidin-2-ones. Typically, this involves the formation of an amide bond within a γ-aminobutyric acid (GABA) scaffold. The reaction can be promoted by heat or by using coupling agents that activate the carboxylic acid moiety, facilitating nucleophilic attack by the amine.

Another common approach is the reaction of γ-butyrolactone with a primary amine. This reaction is often carried out at high temperatures (200-300°C) to drive the dehydration and cyclization of the intermediate hydroxy butyl amide. googleapis.com The ammonolysis of γ-butyrolactone, either in the liquid or vapor phase, is a major industrial process for producing the parent 2-pyrrolidone. researchgate.net

Furthermore, cascade reactions involving a nitro-Mannich reaction followed by lactamization have been developed for the direct and stereoselective synthesis of pyrrolidin-2-one derivatives from simple precursors like methyl 3-nitropropanoate (B1233125) and in situ formed imines. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) provide an efficient pathway to complex pyrrolidin-2-one structures in a single synthetic operation by combining three or more starting materials. researchgate.netgoogle.com These reactions are highly valued for their atom economy and ability to rapidly generate molecular diversity. researchgate.net

One notable MCR is the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from an α-amino acid and an aldehyde, with a suitable dipolarophile. researchgate.net This strategy has proven to be a powerful tool for constructing highly substituted pyrrolidine (B122466) rings. Various catalysts and reaction conditions, including microwave and ultrasound irradiation, have been employed to enhance the efficiency and scope of these MCRs. researchgate.net

Cycloaddition Approaches (e.g., 1,3-Dipolar Cycloaddition)

Cycloaddition reactions are among the most efficient methods for constructing the pyrrolidine ring system, offering excellent control over stereochemistry. nuph.edu.ua The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition, is a prominent example. nuph.edu.uagoogle.com In this reaction, a 1,3-dipole, such as an azomethine ylide, reacts with a dipolarophile, typically an alkene, to form a five-membered heterocyclic ring. google.commdpi.com

Isatin-derived azomethine ylides are commonly used dipoles, generated in situ from the decarboxylative condensation of α-amino acids with isatins. chemicalbook.com These can then react with various dipolarophiles to yield complex spiro-pyrrolidinyl oxindoles. chemicalbook.com The versatility of this approach allows for the synthesis of a wide range of functionalized pyrrolidines by varying the components of the reaction. mdpi.comchemicalbook.comresearchgate.net

Transformations of Donor-Acceptor Cyclopropanes

Donor-acceptor (DA) cyclopropanes are versatile three-carbon building blocks for the synthesis of five-membered rings, including pyrrolidin-2-ones. These strained rings can undergo a Lewis acid-catalyzed ring-opening reaction with primary amines, such as anilines. This initial step forms a γ-amino ester intermediate, which then undergoes in situ lactamization to yield the pyrrolidin-2-one core. This one-pot process is efficient for producing 1,5-substituted pyrrolidin-2-ones.

The reaction has a broad scope, accommodating a variety of substituted anilines and a wide range of DA cyclopropanes bearing different donor and acceptor groups. This methodology has been successfully applied to the synthesis of pharmacologically relevant di- and trisubstituted pyrrolidin-2-ones.

Synthesis of 1-(3,4-Difluorophenyl)pyrrolidin-2-one and its Direct Analogues

The introduction of a 3,4-difluorophenyl group onto the nitrogen atom of the pyrrolidin-2-one ring is a key step in the synthesis of the target compound. This can be achieved through several modern synthetic methods, starting from the corresponding aniline (B41778) derivative.

Strategies Utilizing 3,4-Difluoroaniline (B56902) Precursors

The most direct approach to synthesizing this compound involves the reaction of 3,4-difluoroaniline with a suitable four-carbon synthon that can undergo cyclization. A common and straightforward method is the reaction with γ-butyrolactone. This condensation is typically performed at elevated temperatures, often with acid or base catalysis, to facilitate the ring-opening of the lactone by the aniline followed by intramolecular cyclization and dehydration to form the desired N-aryl pyrrolidin-2-one.

Alternatively, a two-step sequence can be employed. First, 3,4-difluoroaniline can be reacted with a 4-halobutanoic acid derivative, such as 4-chlorobutanoyl chloride, to form the corresponding N-(3,4-difluorophenyl)-4-halobutanamide. In a subsequent step, treatment of this intermediate with a base promotes an intramolecular nucleophilic substitution, where the amide nitrogen displaces the halide to form the pyrrolidin-2-one ring.

Modern cross-coupling reactions also provide a powerful route. For instance, the Buchwald-Hartwig amination allows for the palladium-catalyzed coupling of pyrrolidin-2-one (acting as the amine component) with an aryl halide, such as 1-bromo-3,4-difluorobenzene. This reaction offers a versatile and high-yielding method for the formation of the C-N bond between the aromatic ring and the lactam nitrogen.

Precursor 1Precursor 2Reaction TypeProduct
3,4-Difluoroanilineγ-ButyrolactoneCondensation/LactamizationThis compound
3,4-Difluoroaniline4-Chlorobutanoyl chlorideAcylation followed by Intramolecular CyclizationThis compound
Pyrrolidin-2-one1-Bromo-3,4-difluorobenzeneBuchwald-Hartwig AminationThis compound
4-(3,4-Difluorophenylamino)butanoic acidN/AIntramolecular LactamizationThis compound

Introduction of the 3,4-Difluorophenyl Moiety via N-Alkylation or N-Arylation

The formation of the crucial N-aryl bond in this compound is typically achieved through N-arylation reactions. These methods involve the coupling of a pyrrolidin-2-one precursor with a suitable 3,4-difluorophenyl source.

One common strategy involves the palladium-catalyzed coupling of γ-(N-acylamino) alkenes with aryl bromides, which can lead to the stereoselective synthesis of N-protected pyrrolidines. organic-chemistry.org While this method builds the pyrrolidine ring and attaches the aryl group concurrently, direct N-arylation of a pre-formed pyrrolidin-2-one ring is also a viable and frequently employed approach. Such reactions often utilize transition metal catalysts, such as palladium or copper, to facilitate the formation of the carbon-nitrogen bond between the pyrrolidin-2-one nitrogen and the difluorophenyl ring.

The choice of reagents and reaction conditions is critical for achieving high yields and selectivity. For instance, the use of specific ligands can influence the efficiency of the catalytic cycle. N-alkylation of amines with alcohols has also been explored as a general strategy for forming C-N bonds. researchgate.netnih.gov

Table 1: Representative N-Arylation Conditions for Pyrrolidin-2-one Derivatives

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / DPEphosNaOtBuToluene100High organic-chemistry.org
CuI / L-prolineK₂CO₃DMSO90GoodN/A
Rh/CN/AN/AN/AModerate to Good nih.gov

Stereoselective Synthesis of Chiral N-(3,4-Difluorophenyl)pyrrolidin-2-one Isomers

The development of stereoselective methods to produce chiral N-aryl pyrrolidinones is of significant interest due to the differential biological activities often exhibited by enantiomers. mappingignorance.org Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful strategy for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org This approach can generate multiple stereocenters with high control.

Another key strategy is the enantioselective intramolecular aza-Michael reaction, which has been successfully employed in the synthesis of fluorinated indolizidinone derivatives, showcasing its potential for creating chiral pyrrolidine structures. nih.gov The use of chiral catalysts, such as phosphoric acids, can induce high levels of enantioselectivity. nih.gov Furthermore, methods involving frustrated Lewis pairs (FLPs) have been developed for the stereoselective activation of C-F bonds, which could be adapted for the synthesis of chiral fluorinated compounds. nih.gov

The diastereoselective synthesis of densely substituted pyrrolidines can also be achieved through 1,3-dipolar cycloadditions using chiral auxiliaries, such as N-tert-butanesulfinylimines. ua.es

Chemical Reactivity and Derivatization of the Core Structure

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Reactions at the Pyrrolidin-2-one Nitrogen (N1 Position)

While the N1 position is already substituted with the 3,4-difluorophenyl group, certain transformations are still possible. For instance, under specific conditions, cleavage of the N-aryl bond could occur, although this is generally a challenging transformation. More commonly, reactions involving the lactam carbonyl or adjacent positions are explored. For example, reduction of the amide functionality can lead to the corresponding pyrrolidine derivative.

Functional Group Interconversions on the Pyrrolidin-2-one Ring

The pyrrolidin-2-one ring itself can undergo a variety of functional group interconversions. rsc.org For example, α-alkylation of the lactam enolate can introduce substituents at the C3 position. The carbonyl group at C2 can also be a site for reactions such as Wittig-type olefination or reduction to a methylene (B1212753) group. Transformations of α-hydroxyphosphonates derived from proline using deoxyfluorinating reagents have been shown to lead to ring transformations, yielding piperidine (B6355638) and other derivatives. rsc.org

Electrophilic and Nucleophilic Substitutions on the Difluorophenyl Moiety

The 3,4-difluorophenyl ring is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The fluorine atoms are deactivating and ortho-, para-directing for electrophilic substitutions. However, the positions ortho and para to the fluorine atoms are activated towards nucleophilic attack. researchgate.netgoogle.com

Table 2: Potential Substitution Reactions on the Difluorophenyl Ring

Reaction TypeReagentPosition of SubstitutionProduct Type
NitrationHNO₃/H₂SO₄Ortho/Para to FluorineNitro-substituted derivative
HalogenationBr₂/FeBr₃Ortho/Para to FluorineBromo-substituted derivative
Nucleophilic Aromatic SubstitutionNaOMePara to a FluorineMethoxy-substituted derivative
Nucleophilic Aromatic SubstitutionR₂NHPara to a FluorineAmino-substituted derivative

The (phenylsulfonyl)difluoromethyl group has been extensively studied for nucleophilic, radical, and electrophilic reactions, providing insights into the reactivity of difluorinated aromatic systems. cas.cncas.cn

Synthesis of Polycyclic Systems Incorporating the Pyrrolidin-2-one Scaffold

The this compound core can serve as a building block for the construction of more complex, polycyclic systems. nih.gov Annulation reactions, where a new ring is fused onto the existing scaffold, are a common strategy. researchgate.netnih.gov For example, a two-component annulation process based on a Catellani reaction can be used to assemble bicyclic 2-pyridone derivatives. researchgate.net Additionally, domino-Knoevenagel-electrocyclic reactions have been utilized to synthesize polycyclic pyridone scaffolds. nih.gov The synthesis of pyrido[3,4-c]pyridazines and their polycyclic derivatives has also been explored. mdpi.com

Structure Activity Relationship Sar Studies

Impact of Substitutions on the Pyrrolidin-2-one Ring on Biological Activity

The pyrrolidin-2-one core is a crucial component of the 1-(3,4-Difluorophenyl)pyrrolidin-2-one scaffold, and modifications to this ring system have been shown to significantly influence biological activity. Research into various pyrrolidinone derivatives has demonstrated that substitutions at different positions of this five-membered lactam ring can modulate potency and selectivity for their respective biological targets.

For instance, in the context of anticonvulsant agents, studies on related pyrrolidine-2,5-diones have revealed that the nature of the substituent at the C3-position is a strong determinant of activity. The introduction of bulky groups such as benzhydryl or isopropyl moieties at this position has been associated with favorable protection in certain seizure models. nih.gov Similarly, the stereochemistry of substituents at the C3 and C4 positions of the pyrrolidine (B122466) ring has been identified as a critical factor, with the cis-configuration being preferred over the trans-orientation in some classes of compounds.

While direct SAR data for substitutions on the pyrrolidin-2-one ring of this compound is not extensively available in the public domain, the general principles derived from analogous structures provide valuable insights. It is hypothesized that the introduction of small alkyl or functional groups at the C3 and C4 positions could influence the compound's interaction with its target protein by altering its conformation and steric profile. The electronic properties of these substituents would also play a role in modulating binding affinity.

Influence of Fluorine Atom Position and Substitution Patterns on the Phenyl Ring

The 3,4-difluorophenyl moiety is a key feature of the title compound, and the position and pattern of fluorine substitution on the phenyl ring are critical determinants of biological activity. Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.

In a series of pyrrolidine sulfonamides, it was observed that fluorophenyl substituents at the C3-position of the pyrrolidinone ring led to better in vitro potency compared to an unsubstituted phenyl ring. nih.gov This highlights the positive contribution of fluorine in this specific chemical space. The position of the fluorine atoms on the phenyl ring is also crucial. For instance, in a different chemical series, a difluoro analogue demonstrated improved properties, suggesting that the electronic effects and potential for hydrogen bonding conferred by the fluorine atoms are important for activity.

Stereochemical Aspects in Ligand-Target Interactions

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral environments. For molecules containing stereocenters, such as substituted derivatives of this compound, the spatial arrangement of atoms can lead to significant differences in biological activity between enantiomers or diastereomers.

The pyrrolidine ring, being a non-planar five-membered ring, can adopt different conformations, and the orientation of substituents on this ring can profoundly affect how the molecule fits into the binding pocket of a protein. nih.gov As mentioned earlier, the relative stereochemistry of substituents at the C3 and C4 positions of the pyrrolidinone ring has been shown to be a critical factor for the biological activity of certain pyrrolidine derivatives.

In the broader context of drug discovery, it is common for one enantiomer of a chiral drug to be significantly more active than the other. This is because the active enantiomer can achieve a more favorable three-dimensional orientation within the target's binding site, allowing for optimal interactions with key amino acid residues. For instance, a patent for a related compound, (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)...), specifies the stereochemistry at the C2 position of the pyrrolidine ring, indicating the importance of a specific stereoisomer for its activity as a Trk kinase inhibitor. This underscores the necessity of considering stereochemical aspects in the design and synthesis of new analogs based on the this compound scaffold.

Exploration of Linker Modifications and Terminal Groups

While the core structure of this compound is essential for its activity, the introduction of linkers and terminal groups can further refine its pharmacological profile. Linkers can be used to connect the core scaffold to other chemical moieties, potentially leading to enhanced binding affinity, improved selectivity, or altered pharmacokinetic properties.

In the development of Factor Xa inhibitors, a class of drugs where pyrrolidinone-based scaffolds have been explored, the nature of the groups attached to the core structure is critical for activity. These appended groups, often referred to as P1 and P4 moieties in the context of protease inhibitors, interact with specific pockets of the enzyme's active site. The size, shape, and chemical properties of these terminal groups are therefore key to achieving potent and selective inhibition.

Biological Activity and Mechanistic Investigations in Vitro and Pre Clinical, Non Clinical Focus

Receptor Modulation and Binding Affinities

Dual Orexin (B13118510) Receptor Antagonism

The orexin system, comprising two G-protein coupled receptors (orexin-1 and orexin-2 receptors), plays a crucial role in the regulation of wakefulness. Consequently, antagonists of these receptors are being investigated as potential treatments for insomnia. The pyrrolidin-2-one scaffold has been identified as a promising starting point for the development of small-molecule orexin receptor antagonists. Research has focused on optimizing derivatives of this scaffold to enhance their potency, metabolic stability, and pharmacokinetic properties. nih.govresearchgate.net

While direct studies on 1-(3,4-Difluorophenyl)pyrrolidin-2-one as a dual orexin receptor antagonist are not extensively detailed in publicly available literature, the broader class of substituted pyrrolidin-2-ones has been the subject of intensive research in this area. nih.govresearchgate.net Structure-activity relationship (SAR) studies on related compounds have demonstrated that modifications to the pyrrolidin-2-one core can lead to potent and selective orexin receptor antagonists. nih.gov For instance, fine-tuning of the C-3 substitution on the γ-lactam ring of advanced pyrrolidin-2-one lead compounds has led to the identification of orally active and selective orexin-2 receptor antagonists that promote sleep in animal models. nih.gov This suggests that the this compound structure could potentially exhibit activity at orexin receptors, though specific binding affinities and functional antagonism data are not available. The lipophilic nature of the difluorophenyl group is a feature often explored in the design of central nervous system-acting drugs, including orexin antagonists. elsevierpure.com

Cellular Activity Studies (In Vitro)

The cytotoxic potential of pyrrolidinone derivatives has been evaluated against a variety of human cancer cell lines. While specific data for this compound is limited, a closely related series of compounds, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, has been investigated for its anticancer properties. In these studies, hydrazone derivatives were identified as particularly potent cytotoxic agents against human triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) cell lines.

One of the most active compounds in this series, a hydrazone bearing an N'-(4-methylbenzylidene) moiety, demonstrated significant cytotoxicity in both PPC-1 and A375 cells in monolayer and 3D spheroid cultures. Generally, the tested 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed greater activity against the A375 melanoma cell line and were less active against the MDA-MB-231 breast cancer cell line.

In another study, a novel pyrrolidine-2-carboxamide (B126068) derivative, (2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide, was investigated for its effects on human hepatocellular carcinoma (HepG2) cells. semanticscholar.orgnih.gov This compound was found to regulate the apoptotic activities of HepG2 cells. semanticscholar.orgnih.gov The broader class of fluorinated compounds has also shown cytotoxic effects against various cancer cell lines, including HeLa and A549. nih.gov For instance, fluorinated analogues of lepidilines A and C were found to be highly cytotoxic against the HeLa cell line, with CC50 values significantly below 1 µM. nih.gov

The following table summarizes the cytotoxic activity of a closely related 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative.

Compound TypeCell LineObserved Effect
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivativeMDA-MB-231 (Triple-Negative Breast Cancer)Less Active
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivativePPC-1 (Prostate Adenocarcinoma)Highly Cytotoxic
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivativeA375 (Melanoma)Greater Activity
(2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-CarboxamideHepG2 (Hepatocellular Carcinoma)Regulates Apoptosis
Fluorinated lepidiline analoguesHeLa (Cervical Cancer)Highly Cytotoxic (CC50 < 1 µM)
Fluorinated lepidiline analoguesA549 (Lung Carcinoma)Active

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis, and its dysregulation is a hallmark of cancer. Several anticancer drugs exert their effects by inducing apoptosis in tumor cells. nih.gov The investigation of apoptosis induction is therefore a key component of in vitro anticancer drug evaluation.

Studies on pyrrolidine (B122466) derivatives have shown their potential to induce apoptosis in cancer cells. For example, a novel pyrrolidine-2-carboxamide derivative, (2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide, was found to regulate the expression of apoptosis-related genes in HepG2 cells. semanticscholar.orgnih.gov This compound influenced the expression of genes from the TNF, BCL2, IAP, and caspase families, affecting both pro-apoptotic and anti-apoptotic signaling pathways. semanticscholar.orgnih.gov The activation of caspases, a family of proteases that execute the apoptotic program, is a key indicator of apoptosis. nih.govnih.gov Research on other pyrrolidine analogues has demonstrated their ability to induce caspase-dependent apoptosis. nih.gov

Cell migration is a fundamental process involved in various physiological and pathological events, including wound healing and cancer metastasis. zenonbio.hunih.gov The wound healing assay is a widely used in vitro method to study directional cell migration. nih.govzenonbio.hunih.govcellbiolabs.comredalyc.org This assay involves creating a "wound" or a cell-free gap in a confluent cell monolayer and monitoring the ability of the cells to migrate and close the gap over time. nih.govzenonbio.hunih.govcellbiolabs.comredalyc.org

The effect of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives on cancer cell migration has been assessed using the wound healing assay. One particular derivative, a hydrazone with an N'-(4-bromobenzylidene) moiety, exhibited the most pronounced inhibitory effect on the migration of the tested cancer cell lines. This indicates that compounds based on the difluorophenyl-pyrrolidinone scaffold have the potential to interfere with the migratory capacity of cancer cells.

An ideal anticancer agent should exhibit selective toxicity towards cancer cells while sparing normal, healthy cells. nih.gov This selectivity is a crucial factor in minimizing the side effects of chemotherapy. Investigations into fluorinated quaternary ammonium (B1175870) salts have shown that some of these compounds display selective toxicity toward colorectal cancer cells over normal murine colorectal cells. nih.gov Furthermore, studies on fluorinated analogues of lepidilines revealed that while the most cytotoxic compound was also toxic to normal cell lines, other derivatives were found to be rather nontoxic to normal cells. nih.gov

For the closely related 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, some compounds showed relatively higher selectivity for cancer cells over normal human foreskin fibroblasts. This suggests that the difluorophenyl-pyrrolidinone scaffold may allow for the development of compounds with a favorable therapeutic window.

Antimicrobial Activity (In Vitro)

The pyrrolidine and pyrrolidinedione ring systems are present in a number of natural products that exhibit antimicrobial properties. nih.gov This has prompted research into synthetic derivatives of these scaffolds as potential new antibacterial and antifungal agents. For instance, various 2,3-pyrrolidinedione analogues have been synthesized and evaluated for their antimicrobial activity against oral pathogens. nih.govresearchgate.net In one such study, the most promising compound showed significant antimicrobial activity against Streptococcus mutans and Candida albicans, comparable to the standard oral healthcare antiseptic, chlorhexidine. nih.gov

While there is a lack of specific data on the antimicrobial activity of this compound, the broader class of chalcone (B49325) derivatives bearing trifluoromethyl and trifluoromethoxy substituents has been shown to possess antibacterial and antifungal properties. nih.gov The presence of fluorine atoms in these molecules is thought to contribute to their antimicrobial effects, possibly by increasing their lipophilicity. nih.gov Given these findings, it is plausible that this compound could also exhibit some degree of antimicrobial activity, although this would need to be confirmed through direct testing.

The following table provides a summary of the antimicrobial activity of related compound classes.

Compound ClassMicroorganismObserved Activity
2,3-Pyrrolidinedione derivativesStreptococcus mutansSignificant antimicrobial activity
2,3-Pyrrolidinedione derivativesCandida albicansSignificant antifungal activity
Fluorinated chalcone derivativesGram-positive and Gram-negative bacteriaAntibacterial activity
Fluorinated chalcone derivativesFungal strainsAntifungal activity

Investigation of Molecular Targets and Mechanism of Action (In Vitro)

A comprehensive review of scientific literature and databases did not yield specific in vitro studies detailing the molecular targets or the precise mechanism of action for the compound this compound.

While the broader classes of molecules containing pyrrolidinone and difluorophenyl moieties have been subjects of scientific inquiry, research detailing the specific interactions, binding affinities, or inhibitory concentrations (such as IC₅₀ values) of this compound against particular enzymes, receptors, or other biological targets is not publicly available. Consequently, no specific data on its mechanism of action at the molecular level can be provided at this time. Further investigation would be required to elucidate its potential biological activities and molecular pathways.

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. This information is crucial in drug discovery for screening potential drugs and understanding their mechanism of action.

A review of scientific literature did not yield specific molecular docking studies conducted on 1-(3,4-Difluorophenyl)pyrrolidin-2-one. Such a study would involve docking this compound into the active site of a specific biological target (e.g., an enzyme or receptor) to predict its binding energy and key interactions, such as hydrogen bonds and hydrophobic interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique allows for the study of the conformational changes of a molecule and the stability of a protein-ligand complex once a binding pose has been established, often by molecular docking. MD simulations provide a dynamic view of the system, offering insights into how the ligand and target adapt to each other.

Specific molecular dynamics simulation studies for this compound, either as an isolated molecule or in a complex with a biological target, were not found in the available research. Such simulations would be valuable for assessing the stability of its binding to a target protein and understanding the flexibility of the molecule in a biological environment.

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods provide a detailed understanding of molecular geometry, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is employed to calculate optimized molecular geometries, vibrational frequencies, and other molecular properties. DFT calculations are known for providing a good balance between accuracy and computational cost.

No specific research articles detailing DFT analyses for this compound have been identified. A typical DFT study on this compound would optimize its three-dimensional structure to find the most stable conformation and calculate various energetic and electronic properties.

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity.

Specific HOMO-LUMO energy calculations and analyses for this compound are not available in the reviewed literature. Such an analysis would provide the energies of these orbitals and the HOMO-LUMO gap, which could be used to calculate key reactivity descriptors.

Below is a representative table illustrating the kind of data a HOMO/LUMO analysis would provide:

ParameterSymbolFormulaValue (a.u.)
Highest Occupied Molecular Orbital EnergyEHOMO-Data not available
Lowest Unoccupied Molecular Orbital EnergyELUMO-Data not available
Energy GapΔEELUMO - EHOMOData not available
Ionization PotentialI-EHOMOData not available
Electron AffinityA-ELUMOData not available
Global Hardnessη(I - A) / 2Data not available
Global SoftnessS1 / (2η)Data not available
Electronegativityχ(I + A) / 2Data not available
Chemical Potentialµ-(I + A) / 2Data not available
Global Electrophilicity Indexωµ² / (2η)Data not available

No published data is available for this compound.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It helps in identifying the regions that are rich or poor in electrons. Red-colored regions typically indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack). MEP maps are useful for predicting how a molecule will interact with other molecules and its reactive sites.

While MEP analysis is a common computational technique, specific studies that include MEP surface mapping for this compound could not be located. An MEP analysis would reveal the electrophilic and nucleophilic sites on the molecule, providing insights into its intermolecular interactions.

No published research detailing an NBO analysis for this compound was found. Such a study would identify significant orbital interactions and their corresponding stabilization energies, explaining the electronic delocalization and stability of the compound's structure.

A representative table for NBO analysis findings is shown below:

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
Data not availableData not availableData not available
Data not availableData not availableData not available
Data not availableData not availableData not available

No published data is available for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govjetir.org By developing a robust QSAR model, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of potent drug candidates. neovarsity.orgnih.gov

A typical QSAR study involves several key steps:

Data Set Compilation: A series of structurally related compounds, including analogues of this compound, with experimentally determined biological activities (e.g., IC50 values) against a specific target would be required.

Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, electrostatic fields) properties. mdpi.comsvuonline.org

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors (the structure) to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. neovarsity.orgmdpi.com

While QSAR is a powerful tool for guiding lead optimization, a review of published scientific literature indicates that no specific, validated QSAR models have been developed for a series of compounds focused on the this compound scaffold. The development of such a model would depend on the synthesis and biological testing of a diverse set of its derivatives to generate the necessary data for a statistically significant correlation.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is another cornerstone of computer-aided drug design that focuses on the three-dimensional arrangement of essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govresearchgate.net A pharmacophore model acts as a 3D query to search large compound databases for novel molecules that could possess similar biological activity—a process known as virtual screening. nih.govresearchgate.net

There are two primary approaches to generating a pharmacophore model:

Ligand-Based Modeling: This method is used when the 3D structure of the biological target is unknown. It involves aligning a set of known active molecules (which could include this compound if it has known activity) and identifying the common chemical features they share, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. nih.govmdpi.com

Structure-Based Modeling: When the 3D structure of the target protein is available (e.g., from X-ray crystallography), a pharmacophore model can be derived directly from the key interaction points within the ligand-binding site. creative-biolabs.comnih.gov This approach identifies the complementary features a ligand must have to bind effectively.

Once a validated pharmacophore model is established, it can be used to screen millions of compounds in silico. biointerfaceresearch.com This process filters the database to a manageable number of "hits" that fit the pharmacophore query, which can then be acquired for experimental testing. nih.gov This approach is highly effective for discovering new chemical scaffolds (scaffold hopping) that may have improved properties over the original template molecule. nih.gov

As with QSAR, specific pharmacophore models derived from or designed for this compound are not available in the current scientific literature. The application of these methods would be a logical next step in a drug discovery program involving this compound, should a biological target be identified.

Prediction of Molecular Properties for Biological Relevance

Unlike QSAR and pharmacophore models, which require extensive datasets, fundamental molecular properties can be calculated for any individual chemical structure. These properties are critical for predicting a compound's potential as a drug, particularly its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Key descriptors such as Topological Polar Surface Area (TPSA), the logarithm of the partition coefficient (LogP), and the number of rotatable bonds provide valuable insights into a molecule's likely oral bioavailability and membrane permeability.

For this compound, these properties have been computationally predicted and are summarized in the table below.

Molecular PropertyPredicted ValueBiological Relevance
Topological Polar Surface Area (TPSA)29.1 ŲPredicts membrane permeability. A TPSA of less than 140 Ų is often associated with good cell permeability and oral bioavailability.
LogP (Octanol-Water Partition Coefficient)1.83Measures lipophilicity. LogP values between 1 and 3 are often considered optimal for balancing aqueous solubility and lipid membrane permeability for oral drug candidates.
Number of Rotatable Bonds1Indicates molecular flexibility. A lower number of rotatable bonds (≤10) is generally favorable for good oral bioavailability, as it reduces the entropic penalty upon binding to a target.

The predicted molecular properties for this compound suggest that the compound has a favorable profile for potential biological applications. Its low TPSA and number of rotatable bonds, combined with an optimal LogP value, indicate a high likelihood of good membrane permeability and oral bioavailability. These in silico predictions provide a strong basis for its further investigation in medicinal chemistry programs.

Future Directions and Research Opportunities

Design and Synthesis of Advanced N-(3,4-Difluorophenyl)pyrrolidin-2-one Analogues with Tailored Activities

A primary focus for future research will be the systematic structural modification of the 1-(3,4-difluorophenyl)pyrrolidin-2-one scaffold to establish a comprehensive Structure-Activity Relationship (SAR). patsnap.com This process involves the rational design and synthesis of new analogues to enhance potency, selectivity, and pharmacokinetic properties. patsnap.comdrugdevelopment.fidanaher.com Key strategies will include the modification of both the pyrrolidinone ring and the difluorophenyl moiety.

Substitutions on the pyrrolidinone ring, for instance, could introduce new functional groups to probe interactions with target proteins. The pyrrolidine (B122466) moiety is a common feature in numerous FDA-approved drugs, highlighting its value in medicinal chemistry. enamine.net The synthesis of unique substituted pyrrolidines, often via methods like [3+2] cycloaddition reactions, can provide a library of novel building blocks for creating advanced analogues. enamine.netnih.gov

Similarly, altering the substitution pattern on the aromatic ring or replacing it with other heterocyclic systems could lead to significant improvements in biological activity. The presence of fluorine is a key feature, as fluorination is a widely used strategy to modulate metabolic stability and binding affinity. mdpi.commdpi.com The design of these new chemical entities will be guided by an iterative cycle of synthesis and biological testing to identify modifications that yield tailored activities for specific therapeutic targets. patsnap.com

Table 1: Potential Strategies for Analogue Design

Modification Site Proposed Change Intended Outcome
Pyrrolidinone Ring (C3, C4, C5 positions) Introduction of alkyl, aryl, or hydroxyl groups Enhance binding affinity and selectivity; modify solubility
Phenyl Ring Alteration of fluorine positions (e.g., 2,4-difluoro, 3,5-difluoro) Modulate electronic properties and target interactions
Phenyl Ring Introduction of additional substituents (e.g., chloro, cyano, methoxy) Improve potency and pharmacokinetic profile
Pyrrolidinone Nitrogen Replacement of the phenyl ring with bioisosteric heterocycles Explore novel interactions with target; alter ADMET properties

Exploration of Novel Molecular Targets and Therapeutic Areas (Pre-clinical)

While the initial therapeutic applications of this compound analogues might be in a specific area, the scaffold's features warrant broader screening to uncover novel molecular targets and potential uses in other diseases. Pre-clinical studies are essential to explore these possibilities. nih.gov For example, pyrrolidin-2-one-based compounds have been investigated as Factor Xa inhibitors for antithrombotic therapy. researchgate.net Furthermore, molecules containing a difluorophenyl-pyrrolidinyl moiety are found in inhibitors of Tropomyosin receptor kinase (Trk), which have been evaluated in pre-clinical models for the treatment of cancer and pain. google.com

The exploration of new therapeutic avenues would involve screening diverse analogues against a panel of biological targets, including kinases, proteases, and G-protein coupled receptors. In vitro and in vivo pre-clinical models will be crucial for validating any promising initial findings. mdpi.com For instance, if activity against a specific cancer-related kinase is identified, subsequent studies in relevant cancer cell lines and animal models would be necessary to establish potential anti-tumor efficacy. mdpi.comnih.govnih.gov This broad-based screening approach maximizes the potential of the chemical scaffold to yield new therapeutic leads for a range of diseases.

Application of Advanced Computational Methodologies for Rational Design and Lead Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process by enabling the rational design and optimization of lead compounds. patsnap.comdrugdevelopment.fi Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations can provide valuable insights into how analogues of this compound might interact with biological targets. danaher.comescholarship.orgnih.gov

Molecular docking can be used to predict the binding poses of newly designed analogues within the active site of a target protein, helping to prioritize which compounds to synthesize. mdpi.comnih.gov QSAR studies can establish a mathematical relationship between the chemical structures of the analogues and their biological activities, guiding further modifications to enhance potency. patsnap.com MD simulations can offer a dynamic view of the ligand-protein complex, assessing the stability of the interaction over time. escholarship.org These computational approaches, when used in concert, can significantly reduce the time and resources required for lead optimization by focusing synthetic efforts on compounds with the highest probability of success. danaher.comnih.gov The strategic use of computational design can also help in predicting and mitigating potential liabilities, such as off-target effects or poor pharmacokinetic properties, early in the development process. chapman.educhapman.edu

Table 2: Application of Computational Tools in Lead Optimization

Computational Method Purpose in Drug Design Example Application
Molecular Docking Predict binding modes and affinities of ligands to a target protein. nih.gov Virtually screening a library of pyrrolidinone analogues against a kinase active site.
QSAR Modeling Correlate chemical structure with biological activity to guide design. patsnap.com Developing a model to predict the inhibitory potency of analogues based on their physicochemical properties.
Molecular Dynamics (MD) Simulate the movement of the ligand-protein complex to assess binding stability. escholarship.org Evaluating the stability of the interaction between a lead compound and its target over time.
In Silico ADMET Prediction Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. danaher.com Filtering out compounds with predicted poor oral bioavailability or potential toxicity before synthesis.

Integration of Synthetic Chemistry with Mechanistic Biological Studies

A synergistic approach that combines synthetic chemistry with mechanistic biology is fundamental to advancing the therapeutic potential of this compound derivatives. This integration ensures that the synthesis of novel compounds is directly informed by a deepening understanding of their biological effects. patsnap.com

As new analogues are created, they must be subjected to a battery of in vitro and in vivo biological evaluations. nih.gov This includes not only assessing their primary activity against the intended target but also investigating their mechanism of action. For example, if a series of compounds shows anti-proliferative effects in cancer cells, mechanistic studies would aim to determine if this is due to the inhibition of a specific enzyme, the induction of apoptosis, or another cellular process. nih.gov

The results from these biological studies provide crucial feedback for the synthetic chemists, guiding the next round of molecular design. patsnap.com This iterative process of design, synthesis, and biological testing allows for a systematic optimization of the chemical scaffold, leading to the identification of drug candidates with superior efficacy and a well-understood biological profile.

Development of Novel Synthetic Pathways for Scalable Production of Key Intermediates

This research would focus on process optimization, exploring alternative starting materials, and designing more convergent synthetic strategies. acsgcipr.orgmdpi.com The goal is to create a manufacturing process that is not only economically viable but also environmentally sustainable ("green chemistry"). nih.gov A successful outcome in this area would be crucial for ensuring that a sufficient supply of the active pharmaceutical ingredient can be produced for advanced pre-clinical and eventual clinical trials, thereby facilitating its potential translation into a therapeutic product.

Q & A

Q. What are the primary synthetic routes for 1-(3,4-difluorophenyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions. For example, the 3,4-difluorophenyl group can be introduced via a Friedel-Crafts acylation or palladium-catalyzed coupling to a pyrrolidinone precursor. Evidence from similar compounds (e.g., 4-(3,4-difluorophenyl)pyrrolidin-2-one) highlights the use of refluxing ethanol with HCl as a catalyst to promote cyclization . Optimization may involve adjusting solvent polarity (e.g., switching from ethanol to DMF for higher solubility) or temperature gradients to minimize side products. Reaction progress should be monitored via TLC or HPLC, with purification by flash column chromatography (e.g., SiO2, 0–36% ethyl acetate/petroleum ether gradients) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify the presence of the difluorophenyl group (δ ~7.2–7.6 ppm for aromatic protons) and pyrrolidinone carbonyl (δ ~175–180 ppm in 13C).
  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula (C10H9F2NO, MW 197.19) .
  • X-ray Diffraction (XRD): Single-crystal XRD resolves stereochemistry and bond lengths, as demonstrated for analogous pyrrolidinone derivatives .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1680–1720 cm⁻¹ confirm the lactam carbonyl .

Q. What safety precautions are critical when handling this compound?

Safety Data Sheets (SDS) for structurally similar pyrrolidinones indicate hazards such as skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Researchers should:

  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Store in airtight containers away from light and moisture .

Advanced Research Questions

Q. How can chiral separation of enantiomers be achieved for derivatives of this compound?

Chiral Supercritical Fluid Chromatography (SFC) is highly effective. For example, using a Cellulose-2 column with supercritical CO2/EtOH + 0.1% NH4OH (50:50) at 150 mL/min flow rate achieves baseline separation of enantiomers. Retention times (e.g., 3.6 vs. 4.4 minutes) and enantiomeric excess (>99%) can be validated via circular dichroism (CD) or polarimetry .

Q. What computational methods are suitable for predicting the electronic effects of the 3,4-difluorophenyl substituent?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron-withdrawing effects of fluorine atoms on the pyrrolidinone ring. Key parameters include:

  • Electron density maps to visualize charge distribution.
  • Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps) to predict reactivity.
  • Comparative studies with mono-fluorinated analogs to isolate substituent effects .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

Contradictions often arise from metabolic instability or off-target interactions. Strategies include:

  • Metabolic Profiling: LC-MS/MS to identify metabolites (e.g., hydroxylation at the pyrrolidinone ring).
  • Pharmacokinetic Studies: Measuring plasma half-life and tissue distribution in rodent models.
  • Target Engagement Assays: Use of fluorescent probes (e.g., FRET-based) to confirm binding to the intended biological target .

Q. What strategies improve the solubility and bioavailability of this compound in preclinical studies?

  • Salt Formation: Hydrochloride or mesylate salts enhance aqueous solubility.
  • Prodrug Design: Esterification of the lactam carbonyl (e.g., acetyloxymethyl prodrugs) improves membrane permeability.
  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain release in vivo .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours.
  • Analytical Monitoring: UPLC-PDA tracks degradation products (e.g., hydrolyzed lactam or defluorinated byproducts).
  • Kinetic Modeling: Arrhenius plots predict shelf-life at standard storage conditions (25°C) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Reaction SolventEthanol/HCl (reflux)
Purification MethodFlash chromatography
Yield64–70%

Q. Table 2. Hazard Classification (GHS)

Hazard CategoryCodePrecautionary Measure
Skin IrritationH315Use nitrile gloves
Eye IrritationH319Wear safety goggles
Respiratory IrritationH335Work in a ventilated hood

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.